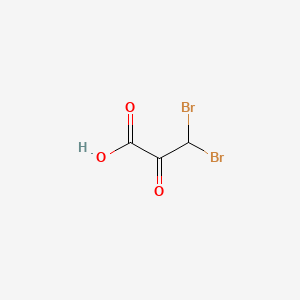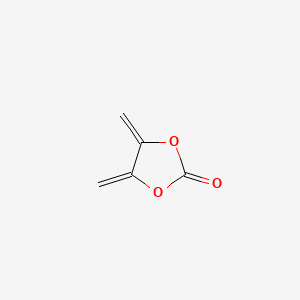![molecular formula C10H8N2O5 B1595345 4-[(3-ニトロフェニル)アミノ]-4-オキソブト-2-エン酸 CAS No. 36847-90-2](/img/structure/B1595345.png)
4-[(3-ニトロフェニル)アミノ]-4-オキソブト-2-エン酸
説明
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid, also known as 4-NPA, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent, catalyst, or inhibitor in various biochemical and physiological experiments. 4-NPA is a derivative of butyric acid and has a nitro group attached to the aromatic ring. 4-NPA has been studied for its effects on enzyme activity, metabolic pathways, and signal transduction.
科学的研究の応用
放射性医薬品合成
4-[(3-ニトロフェニル)アミノ]-4-オキソブト-2-エン酸: は、放射性医薬品の合成に使用されます。その誘導体である4-ニトロフェニル活性化エステルは、生体分子の間接的放射性フッ素化のためのシンソンとして使用されます。このプロセスは、陽電子放出断層撮影(PET)イメージングに不可欠であり、PETイメージングには、感度の高い生体分子をフッ素-18で放射性標識することが必要です。 この化合物の使用により、通常、放射性標識に必要とされる複数段階の手順が簡素化され、放射性医薬品の作成効率が向上します .
生体共役技術
この化合物の誘導体は、生体分子の共有結合を形成するために使用される方法である生体共役のためのフォトリンカーとして役立ちます。具体的には、関連する化合物である4-フルオロ-3-ニトロフェニルアジドは、1960年代から光親和性標識に使用されてきました。 この化合物は、生体分子をポリマ表面に固定化することなど、生体共役アプリケーションにおける汎用性を示しています .
ポリマー表面の官能基化
材料化学では、ポリマー表面の官能基化が重要な用途です。この化合物の誘導体、特にニトロフェニル基を含む誘導体は、不活性なポリマー表面を活性化するのに有利です。 この活性化により、追加の試薬や触媒なしに生体分子の後続の結合が可能になり、表面工学のプロセスを合理化します .
診断画像
診断画像、特にPETなどの分子イメージング技術では、この化合物の誘導体が、放射性核種を使用して生体分子を標識するために使用されます。 この標識により、細胞レベルでの生理学的プロセスの可視化が可能になり、パーソナライズされた医療とさまざまな病気の診断に貢献します .
作用機序
Target of Action
Similar compounds have been known to interact with proteins such asserine proteases and mitochondrial citrate transport protein (CTP) . These proteins play crucial roles in various biological processes, including digestion and energy metabolism.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a mechanism similar tocovalent hydrolysis . This involves the formation of a covalent bond with the target substrate, leading to changes in the substrate’s structure and function .
Biochemical Pathways
Compounds with similar structures have been found to influence thekynurenine pathway , which is involved in the metabolism of the amino acid tryptophan .
Result of Action
Similar compounds have been known to causeskin irritation , eye irritation , and respiratory irritation .
生化学分析
Biochemical Properties
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione-S-transferase and catalase . These interactions are crucial for its role in modulating oxidative stress and maintaining cellular homeostasis.
Cellular Effects
The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of inflammatory markers such as tumor necrosis factor-alpha and interleukin-6 . These changes can lead to alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit hydrogen potassium ATPase, which plays a role in gastric acid secretion . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid over time are important considerations in laboratory settings. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and apoptosis. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as transaminases and deaminases . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes via active transport mechanisms involving carrier proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4-[(3-Nitrophenyl)amino]-4-oxobut-2-enoic acid is crucial for its function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Its activity and function can vary depending on its subcellular localization.
特性
IUPAC Name |
4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(4-5-10(14)15)11-7-2-1-3-8(6-7)12(16)17/h1-6H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKEXUFISGDKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349903 | |
| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-90-2 | |
| Record name | 4-(3-nitroanilino)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-NITROMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





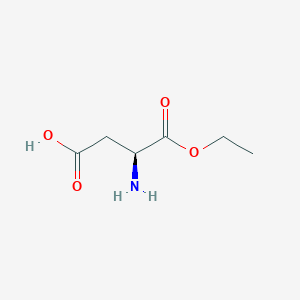

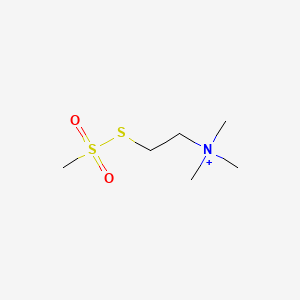
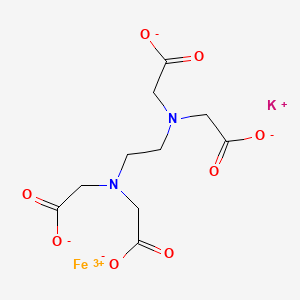

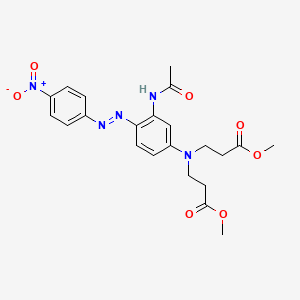

![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)
